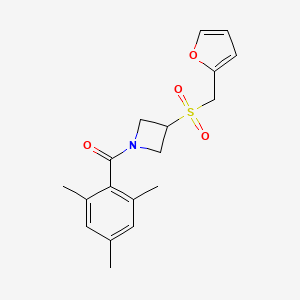

![molecular formula C20H16N4O3S B2548755 4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide CAS No. 899979-13-6](/img/structure/B2548755.png)

4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as thiadiazole, benzofuran, and carboxamide. These functional groups are known to contribute to various chemical properties and biological activities, including potential antibacterial, antifungal, and anticancer properties as seen in similar compounds .

Synthesis Analysis

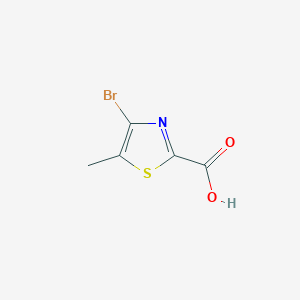

While the specific synthesis of 4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide is not detailed in the provided papers, similar compounds have been synthesized through cyclization reactions and the reaction of amides with other organic acids. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate . This suggests that a similar approach could be used for synthesizing the compound , possibly involving the cyclization of a phenylcarbamoyl-substituted benzofuran with an appropriate thiadiazole derivative.

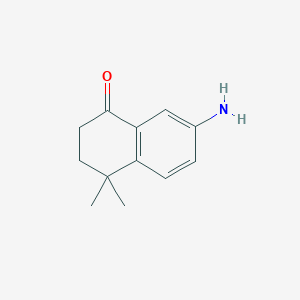

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques provide detailed information about the molecular framework and the nature of the functional groups present . The presence of a benzofuran moiety and a thiadiazole ring in the compound suggests a complex structure with multiple sites for potential biological interaction.

Chemical Reactions Analysis

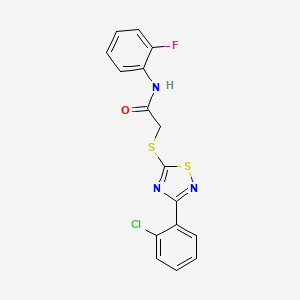

The chemical reactivity of thiadiazole derivatives can be quite varied. For example, the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases lead to the opening of the thiadiazole ring or the formation of thioamides . This indicates that the thiadiazole ring in 4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide could undergo similar reactions under the right conditions, potentially leading to a variety of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The benzofuran and thiadiazole components are likely to contribute to the compound's stability, solubility, and reactivity. The carboxamide group could enhance the compound's hydrogen bonding capability, potentially affecting its solubility and interaction with biological targets. Similar compounds have shown a range of biological activities, which could be attributed to their ability to interact with various enzymes and receptors .

Aplicaciones Científicas De Investigación

Synthesis and Potential Antineoplastic Properties

The compound, as part of the 1,2,3-thiadiazole chemical class, has been investigated for its potential in antineoplastic applications. Research in this domain focuses on the synthesis of novel derivatives, including those with 4-monosubstitution and 4,5-disubstitution, to explore their utility in cancer treatment. These efforts underscore the compound's relevance in the design of new antineoplastic agents, highlighting its significance in scientific research aimed at combatting cancer (Looker & Wilson, 1965).

Antimicrobial Activity

Another vital area of research involves the antimicrobial properties of derivatives of this compound. Specifically, studies have been conducted on new 3‐Substituted 5‐(Benzofuran‐2‐yl)‐pyrazole derivatives, demonstrating their efficacy against various bacterial and fungal strains. This research indicates the potential of 4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide derivatives in developing new antimicrobial agents, providing a foundation for future therapeutic applications (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008).

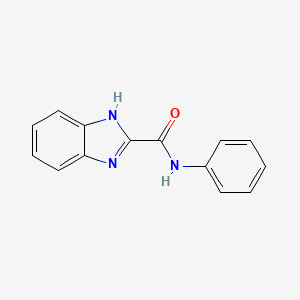

Mycobacterium Tuberculosis Inhibition

Research has also extended to the design and synthesis of thiazole-aminopiperidine hybrid analogues, targeting Mycobacterium tuberculosis GyrB inhibitors. These studies showcase the compound's utility in addressing tuberculosis, with certain derivatives demonstrating promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. Such findings are crucial for the development of new antitubercular therapies, underscoring the compound's importance in medicinal chemistry and drug design (Jeankumar et al., 2013).

Propiedades

IUPAC Name |

4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S/c1-2-14-18(28-24-23-14)20(26)22-16-13-10-6-7-11-15(13)27-17(16)19(25)21-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCSGWGUQIYAFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide](/img/structure/B2548672.png)

![5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2548674.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2548675.png)

![(2Z)-2-[(2-chlorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2548680.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2548685.png)

![Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2548690.png)

![N-[(4-fluorophenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2548691.png)